molecular formula C9H10Cl2O B7844849 1-(2,4-Dichlorophenyl)propan-2-ol

1-(2,4-Dichlorophenyl)propan-2-ol

Cat. No.: B7844849
M. Wt: 205.08 g/mol
InChI Key: CNAHQWRKXSWOST-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of phenol and contains two chlorine atoms on the benzene ring. It is a white solid with a molecular weight of 189.039 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)propan-2-ol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)propan-2-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the compound to 1-(2,4-dichlorophenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2).

Major Products Formed:

  • 2,4-Dichlorobenzoic acid (from oxidation).

  • 1-(2,4-Dichlorophenyl)ethanol (from reduction).

  • Various substituted derivatives (from electrophilic substitution).

Scientific Research Applications

1-(2,4-Dichlorophenyl)propan-2-ol has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the effects of chlorinated phenols on biological systems.

  • Medicine: It may be utilized in the development of new drugs or as a precursor for medicinal compounds.

  • Industry: It is used in the production of herbicides and other industrial chemicals.

Mechanism of Action

1-(2,4-Dichlorophenyl)propan-2-ol is similar to other chlorinated phenols, such as 2,4-dichlorophenol and 2,4-dichloroacetophenone. it is unique in its structure and reactivity due to the presence of the propan-2-ol group. This group can influence the compound's chemical behavior and its applications in various fields.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,4-Dichloroacetophenone

  • 1-(2,4-Dichlorophenyl)ethanol

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHQWRKXSWOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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